![molecular formula C24H28ClNO3 B14860286 Dehydrodonepezil](/img/structure/B14860286.png)
Dehydrodonepezil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrodonepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound retains the core structure of donepezil but has undergone specific modifications to enhance its pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and improved efficacy compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrodonepezil typically involves the modification of the donepezil molecule. One common method includes the dehydrogenation of donepezil using specific catalysts under controlled conditions. For instance, the reaction may involve the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under mild conditions to ensure the selective removal of hydrogen atoms without affecting other functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the dehydrogenation process.
Chemical Reactions Analysis
Types of Reactions: Dehydrodonepezil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using mild oxidizing agents such as Chloramine-T in an acidic medium.
Reduction: The compound can be reduced back to donepezil using hydrogenation techniques.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to create new derivatives.
Common Reagents and Conditions:
Oxidation: Chloramine-T in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered pharmacological properties.
Reduction: Regeneration of donepezil.
Substitution: Creation of new derivatives with potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of dehydrogenation on pharmacological activity.
Biology: Investigated for its potential neuroprotective effects and ability to inhibit acetylcholinesterase.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies.
Mechanism of Action
Dehydrodonepezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing the levels of acetylcholine in the brain, this compound enhances cholinergic transmission, thereby improving memory and cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness of Dehydrodonepezil: this compound is unique due to its enhanced pharmacological properties compared to donepezil. The dehydrogenation process improves its efficacy and potentially reduces side effects, making it a promising candidate for further development in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C24H28ClNO3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12-; |
InChI Key |
FFNINBMZPWQKFE-GRWWMUSUSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.